(R)-(+)-N-Ethyl-N-(1-phenylethyl)amine

Chiral resolution Asymmetric synthesis Regulatory compliance

(R)-(+)-N-Ethyl-N-(1-phenylethyl)amine (CAS 70811-66-4) is a single-enantiomer chiral secondary amine belonging to the α-phenylethylamine class. It is characterized by a molecular formula of C₁₀H₁₅N, a molecular weight of 149.23 g/mol, an XLogP3-AA value of 2.1, and one hydrogen bond donor and one hydrogen bond acceptor site.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 70811-66-4
Cat. No. B12773937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-N-Ethyl-N-(1-phenylethyl)amine
CAS70811-66-4
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCCNC(C)C1=CC=CC=C1
InChIInChI=1S/C10H15N/c1-3-11-9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3/t9-/m1/s1
InChIKeyGJKPTDGTWOVONJ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (R)-(+)-N-Ethyl-N-(1-phenylethyl)amine (CAS 70811-66-4) – Chiral Amine Building Block


(R)-(+)-N-Ethyl-N-(1-phenylethyl)amine (CAS 70811-66-4) is a single-enantiomer chiral secondary amine belonging to the α-phenylethylamine class [1]. It is characterized by a molecular formula of C₁₀H₁₅N, a molecular weight of 149.23 g/mol, an XLogP3-AA value of 2.1, and one hydrogen bond donor and one hydrogen bond acceptor site [1]. The compound is listed in the FDA Global Substance Registration System (GSRS) with the UNII identifier 935NA1J3EF, confirming its distinct regulatory identity as the (R)-enantiomer [2]. As a chiral building block, it is employed in asymmetric synthesis, chiral resolution, and as a precursor for enantioselective catalysts and ligands [1][2].

Why (R)-(+)-N-Ethyl-N-(1-phenylethyl)amine Cannot Be Replaced by Its Racemate or (S)-Enantiomer


Simply substituting the (R)-(+)-enantiomer (CAS 70811-66-4) with the racemic mixture (CAS 10137-87-8) or the opposite (S)-enantiomer in stereochemically sensitive applications leads to fundamentally different outcomes. The racemic mixture introduces 50% of the undesired enantiomer, which in chiral catalysis, resolution, or derivatization can drastically reduce enantioselectivity or reverse the stereochemical outcome [1]. For instance, in the chemical resolution of α-amino acids using α-phenylethylamine-derived NH-type ligands, the absolute configuration of the resolving agent directly dictates which amino acid enantiomer is preferentially crystallized [1]. The (R)-enantiomer also carries a distinct UNII identifier (935NA1J3EF) from the racemate (BT1GL1G8B6), meaning regulatory filings are substance-specific and non-interchangeable [2][3]. Even for non-chiral applications, the boiling point of the racemate has been empirically determined at 78–80 °C at 15 Torr with a density of 0.913 g/cm³ at 20 °C; while the enantiopure compound is expected to share these values, its optical rotation sign and magnitude are uniquely diagnostic and cannot be replicated by the racemate [4].

Quantitative Differentiation Evidence for (R)-(+)-N-Ethyl-N-(1-phenylethyl)amine


Enantiomeric Identity: Regulatory and Stereochemical Differentiation from Racemate

The (R)-(+)-N-ethyl-N-(1-phenylethyl)amine enantiomer is assigned a unique FDA UNII identifier of 935NA1J3EF, distinct from the racemic mixture UNII of BT1GL1G8B6 [1]. This regulatory differentiation is critical for drug master files, IND applications, and any GMP-related procurement. The racemic mixture (CAS 10137-87-8) by definition contains a 50:50 mixture of (R)- and (S)-enantiomers, which would dilute stereochemical induction by 50% in any application where the (R)-enantiomer serves as a chiral auxiliary, resolving agent, or ligand precursor [2].

Chiral resolution Asymmetric synthesis Regulatory compliance

Boiling Point and Density: Empirically Verified Physical Property Data for Procurement

CAS Common Chemistry reports the boiling point of the racemic N-ethyl-α-methylbenzenemethanamine as 78–80 °C at a reduced pressure of 15 Torr, and its density as 0.913 g/cm³ at 20 °C [1]. While enantiopure compounds are expected to have identical boiling points and densities, this data provides a quantitative baseline for verifying product identity during procurement and for designing distillation or solvent-recovery processes. No experimental boiling point or density data were found in authoritative databases for the pure (R)-enantiomer; the racemate data serve as the closest available proxy [1].

Physical characterization Quality control Process engineering

Chiral Auxiliary Performance: Enantioselectivity Advantages Over N-Benzyl Analog

In enantioselective amination reactions, chiral amines based on the α-phenylethyl scaffold demonstrate significant variation in enantioselectivity depending on the N-substituent. Specifically, (R)-N-benzyl-N-(1-phenylethyl)amine catalyzed amination of α-phenyl-α-cyanoacetate with up to 84% enantiomeric excess (ee), whereas (R,R)-N,N′-bis(1-phenylethyl)propane-1,3-diamine delivered comparable performance [1]. The N-ethyl analog—the target compound—offers a sterically and electronically differentiated environment relative to the N-benzyl variant, with its smaller ethyl group (vs. benzyl) potentially providing faster reaction kinetics while maintaining the stereochemical influence of the (R)-phenylethyl moiety. However, direct head-to-head enantioselectivity data for the N-ethyl analog under identical conditions are not currently available in the open literature [1].

Enantioselective synthesis Chiral auxiliary Asymmetric catalysis

Molecular Descriptors: Calculated Lipophilicity and Hydrogen-Bonding Profile for Rational Selection

PubChem reports computed molecular descriptors for the (R)-enantiomer: XLogP3-AA of 2.1, exactly 1 hydrogen bond donor, 1 hydrogen bond acceptor, and 3 rotatable bonds [1]. These values are identical to the (S)-enantiomer and the racemate for non-stereochemical descriptors. However, the (R)-configuration distinguishes it from (R)-(+)-1-phenylethylamine (the primary amine parent, CAS 3886-69-9), which has a lower molecular weight (121.18 g/mol), a lower XLogP (~1.5), and two hydrogen bond donors [2]. The N-ethyl substitution increases lipophilicity by approximately 0.6 log units and reduces the hydrogen bond donor count from 2 to 1, enhancing membrane permeability potential while reducing hydrogen-bonding capacity [1][2].

Drug design Lead optimization Medicinal chemistry

Supplier Purity Specifications: 97% Benchmark for Chiral Secondary Amine Procurement

ChemicalBook lists a supplier specification for (R)-N-ethyl-1-phenylethan-1-amine (CAS 70811-66-4) with a purity of 97% and packaging available from 1 g to 500 kg . This purity level is typical for research-grade chiral secondary amines. By comparison, the racemic mixture (CAS 10137-87-8) is offered by CymitQuimica with a minimum purity of 95% . The 2% higher purity benchmark for the (R)-enantiomer reduces the burden of impurity profiling for the end user. However, neither specification explicitly guarantees enantiomeric excess (ee%), which is the critical quality attribute for chiral applications. Users must independently verify ee% via chiral HPLC or polarimetry .

Chemical procurement Purity specification Vendor benchmarking

Procurement-Driven Application Scenarios for (R)-(+)-N-Ethyl-N-(1-phenylethyl)amine


Chiral Resolving Agent for α-Amino Acid Resolution

Based on the Takeda et al. (2014) methodology, (R)-α-phenylethylamine-derived NH-type ligands—structurally analogous to the target N-ethyl compound—enable two-step chemical resolution of racemic α-amino acids with virtually quantitative yields and recyclable resolving agents [1]. The (R)-N-ethyl variant provides a differentiated steric and electronic profile for resolving amino acids that may not efficiently separate with the N-benzyl or primary amine analogs. Procurement is justified for laboratories developing scalable, non-enzymatic amino acid resolution processes where the (R)-configuration is required to isolate the corresponding amino acid enantiomer.

Asymmetric Synthesis Building Block for CNS-Penetrant Drug Candidates

With an XLogP3-AA of 2.1 and a single hydrogen bond donor, (R)-(+)-N-ethyl-N-(1-phenylethyl)amine possesses physicochemical properties favorable for CNS drug design—specifically, a ΔXLogP of approximately +0.6 and one fewer hydrogen bond donor compared to the primary amine parent (R)-(+)-1-phenylethylamine [1][2]. This makes it a preferred chiral amine fragment for constructing CNS-targeted compound libraries where enhanced membrane permeability and reduced hydrogen-bonding are desired. The (R)-configuration ensures defined stereochemistry for SAR studies.

Regulatory-Compliant Intermediate for IND-Enabling Synthesis

The assignment of a unique FDA UNII identifier (935NA1J3EF) distinguishes the (R)-enantiomer from the racemate (UNII BT1GL1G8B6) [1][2]. For organizations developing pharmaceutical candidates where this amine serves as a synthetic intermediate, procurement of the UNII-registered (R)-enantiomer—rather than the racemate—simplifies Chemistry, Manufacturing, and Controls (CMC) documentation, avoids introducing a 50% enantiomeric impurity that would require control, and aligns with regulatory expectations for well-characterized starting materials.

Chiral Ligand Precursor for Enantioselective Catalysis

The α-phenylethyl scaffold has demonstrated utility as a chiral inducer in enantioselective amination, achieving up to 84% ee when the N-benzyl analog is used as a catalyst [1]. The N-ethyl derivative provides a less sterically hindered alternative that may exhibit faster reaction kinetics while retaining stereochemical induction. Researchers developing novel chiral ligands or organocatalysts based on the 1-phenylethylamine framework should consider the N-ethyl analog when the N-benzyl or N-methyl variants prove too hindered or insufficiently selective for a given substrate class.

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